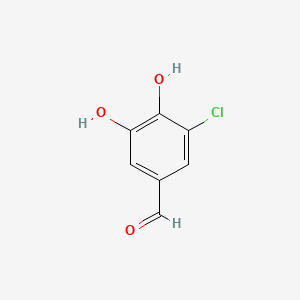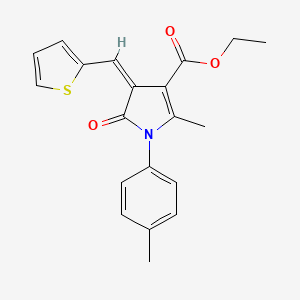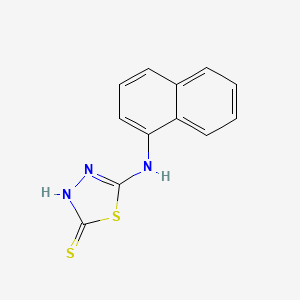
3-Chloro-4,5-dihydroxybenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,4-dihydroxybenzaldehyde, a closely related compound, can involve the condensation of catechol with glyoxylic acid in an aqueous alkaline medium, followed by oxidation and decarboxylation steps. Optimal conditions for these reactions have been identified to achieve high yield and purity (Červený et al., 1996). Similarly, the introduction of a chlorine atom to obtain 3-Chloro-4,5-dihydroxybenzaldehyde would follow analogous pathways, possibly requiring halogenation reactions.
Molecular Structure Analysis
The molecular structure of chlorinated dihydroxybenzaldehydes has been extensively studied using NMR spectroscopy. These studies reveal the electronic effects of the chlorine atom and hydroxyl groups on the aromatic ring, impacting the chemical shift values observed in 1H, 13C, and 17O NMR spectra. Such analyses provide insight into the compound's electronic structure and the nature of its substituents (Kolehmainen et al., 1995).
Chemical Reactions and Properties
Chlorinated dihydroxybenzaldehydes participate in various chemical reactions, including condensations, oxidations, and the formation of complexes. These reactions are significantly influenced by the presence of the chlorine atom and hydroxyl groups, which can act as directing groups in chemical transformations and impact the compound's reactivity towards different reagents (Kokubo et al., 1999).
Physical Properties Analysis
The physical properties of chlorinated dihydroxybenzaldehydes, such as solubility, melting point, and boiling point, are influenced by the polar nature of the hydroxyl and aldehyde groups, as well as the electron-withdrawing effect of the chlorine atom. These properties can be assessed through chromatographic techniques, revealing how structural modifications affect the compound's behavior in different phases (Korhonen & Knuutinen, 1984).
Chemical Properties Analysis
The chemical properties of 3-Chloro-4,5-dihydroxybenzaldehyde, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are closely tied to its functional groups. The presence of the aldehyde group makes it susceptible to nucleophilic attack, while the hydroxyl groups can participate in hydrogen bonding and the chlorine atom influences its electronic properties. Studies on similar compounds provide insights into how these groups interact in various chemical environments (Yenagi, Arlikatti, & Tonannavar, 2010).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Hydrazones, Quinazolines, and Schiff Bases
- Application Summary: This compound is used in the synthesis of hydrazones, quinazolines, and Schiff bases. These compounds have a broad spectrum of biological activities and are of interest in medicinal chemistry .
- Methods of Application: The synthesis is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide). Various approaches for their preparation are described, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
- Results/Outcomes: The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .
2. Biosynthesis of Amaryllidaceae Alkaloids
- Application Summary: 3,4-Dihydroxybenzaldehyde is a precursor in the biosynthesis of Amaryllidaceae alkaloids, a group of secondary metabolites with therapeutic promise .
- Methods of Application: The core biosynthetic pathway of the Amaryllidaceae alkaloids consists of the reactions required to produce 3,4-dihydroxybenzaldehyde and tyramine, the condensation and reduction of these precursors to norbelladine, and the subsequent methylation of norbelladine to 4′-O-methylnorbelladine .
- Results/Outcomes: The identification of novel compounds in this group with over 300 known structures continues to be an area of active study .
3. Synthesis of Copolymers and Anti-Cancer Agents
- Application Summary: 3,4-Dihydroxybenzaldehyde can be used in the synthesis of copolymers containing poly(p-phenylenevinylene) chromophore for use in light-emitting electrochemical cells. It can also be used in the synthesis of 2-Arylbenzothiazoles, which have potential applications as anti-cancer agents against human colon cancer cells .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results/Outcomes: The specific results or outcomes obtained are not detailed in the source .
Eigenschaften
IUPAC Name |
3-chloro-4,5-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNPYEYJHJEDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955640 | |
| Record name | 3-Chloro-4,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,5-dihydroxybenzaldehyde | |
CAS RN |
34098-18-5 | |
| Record name | Benzaldehyde, 3-chloro-4,5-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034098185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4,5-dihydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z,6Z)-2,6-bis[(1,5-dimethylpyrazol-4-yl)methylidene]cyclohexan-1-one](/img/structure/B1223466.png)
![N-[(2-fluorophenyl)methyl]-2-thiophenecarboxamide](/img/structure/B1223468.png)

![5-bromo-N-[[(4-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1223470.png)
![2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1223472.png)

![N-[2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethenyl]-4-morpholinecarboxamide](/img/structure/B1223475.png)
![5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B1223477.png)
![1-(4-Chlorophenyl)-2-[5-(1-pyrrolidinyl)-2-tetrazolyl]ethanone oxime](/img/structure/B1223478.png)




![N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1223489.png)